molecular formula C27H17N3O5S B1682684 UCF-101 CAS No. 313649-08-0

UCF-101

Cat. No.: B1682684
CAS No.: 313649-08-0
M. Wt: 495.5 g/mol
InChI Key: NVNSXBXKNMWKEJ-UHFFFAOYSA-N
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Description

Mammalian Omi/HtrA2 is a serine protease localized in mitochondria with close homology to bacterial HtrA chaperones. It is released from the mitochondria in response to apoptotic stimuli whereupon it induces cell death through both a caspase-dependent manner and a mechanism that involves its protease activity. UCF 101 is an inhibitor of the proteolytic activity of Omi/HtrA2 (IC50 = 9.5 μM). It is highly specific for Omi/HtrA2, demonstrating less potent activity when tested against a panel of various other serine proteases (IC50s range from 200 to >500 μM). Additionally, UCF 101 is naturally fluorescent, thus enabling the visualization of its entry into cells. UCF 101 has been used to decrease cerebral infarct size in a rat model of cerebral ischemia, demonstrating neuroprotective effects by reducing apoptosis of cortical cells. It has also been reported to be protective of cardiomyocytes against ischemic injury through a mechanism that prevents Omi/HtrA2 proteolysis of Thanatos-associated protein 5, a cardiac-specific nuclear protein that controls cell cycle progression.
UCF-101 is a selective inhibitor of the pro-apoptotic mitochondrial serine protease Omi/HtrA2 involved in the cellular response to thermal and oxidative stress.

Biological Activity

UCF-101 is a compound recognized primarily for its role as an inhibitor of the mitochondrial serine protease Omi/HtrA2. This protease is involved in cellular stress responses and apoptosis, making this compound a significant focus in research surrounding neuroprotection and cell death mechanisms. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications based on various studies.

This compound functions by competitively and reversibly inhibiting the proteolytic activity of Omi/HtrA2. This inhibition is critical as Omi/HtrA2 is released from mitochondria during apoptotic stimuli and can induce cell death through its protease activity. The compound was initially identified through high-throughput screening (HTS) using a fluorescein-casein substrate, demonstrating specific activity against Omi/HtrA2 with minimal effects on other serine proteases .

In Vitro Studies

In vitro experiments have shown that this compound effectively inhibits Omi/HtrA2-induced cell death. For instance, in caspase-9 knockout fibroblasts, this compound was able to prevent cell death induced by overexpression of Omi/HtrA2, indicating its potential as a protective agent against apoptosis .

Table 1: In Vitro Efficacy of this compound

Study TypeConcentrationEffect Observed
Caspase-9 (-/-) Cells10 μMInhibition of cell death
Fluorescence AssayN/AMonitored cellular uptake

In Vivo Studies

In vivo studies have further elucidated the neuroprotective effects of this compound. A notable study involved administering this compound to rats prior to reperfusion following ischemic injury. Results indicated a significant reduction in cerebral infarct size (approximately 16.27%) and improved neurological outcomes. Additionally, treatment with this compound reduced the number of TUNEL-positive cells in the cerebral cortex, which are indicative of apoptosis .

Table 2: In Vivo Efficacy of this compound

Animal ModelDose (μmol/kg)Outcome
Rat (Ischemia Model)1.5Decreased infarct size by 16.27%
RatN/AReduced TUNEL-positive cells significantly

Cellular Stress Response

This compound not only inhibits Omi/HtrA2 but also appears to activate cellular stress response pathways. Studies have shown that treatment with this compound can induce the expression of stress-related transcription factors such as CHOP and ATF3, suggesting that it may trigger adaptive cellular responses independent of its inhibitory effects on HtrA2 .

Table 3: Stress Response Activation by this compound

Pathway ActivatedObserved Effect
CHOPInduction observed
ATF3Induction observed
ERKModerate activation noted

Clinical Implications

Despite promising preclinical findings, there have been no clinical trials conducted to date involving this compound. The compound's unique mechanism of action and ability to protect against neuronal damage positions it as a potential candidate for further development in treating neurodegenerative diseases and conditions associated with oxidative stress and apoptosis .

Properties

IUPAC Name

5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H17N3O5S/c31-25-22(17-20-15-16-24(35-20)21-13-7-8-14-23(21)30(33)34)26(32)29(19-11-5-2-6-12-19)27(36)28(25)18-9-3-1-4-10-18/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNSXBXKNMWKEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])C(=O)N(C2=S)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360330
Record name High Temperature Requirement A2 Inhibitor I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313649-08-0, 5568-25-2
Record name UCF 101
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313649080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name High Temperature Requirement A2 Inhibitor I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 313649-08-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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